molecular formula C25H26N4O5S2 B11541735 1,2-bis(propylsulfonyl)-N'-[(E)-pyridin-4-ylmethylidene]pyrrolo[2,1-a]isoquinoline-3-carbohydrazide

1,2-bis(propylsulfonyl)-N'-[(E)-pyridin-4-ylmethylidene]pyrrolo[2,1-a]isoquinoline-3-carbohydrazide

Cat. No.: B11541735
M. Wt: 526.6 g/mol
InChI Key: XUVXSKLYGANBJB-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-bis(propylsulfonyl)-N’-[(E)-pyridin-4-ylmethylidene]pyrrolo[2,1-a]isoquinoline-3-carbohydrazide is a synthetic compound belonging to the pyrrolo[2,1-a]isoquinoline family. This family of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrrolo[2,1-a]isoquinoline core, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1,2-bis(propylsulfonyl)-N’-[(E)-pyridin-4-ylmethylidene]pyrrolo[2,1-a]isoquinoline-3-carbohydrazide involves several steps. One common method includes the following steps:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-bis(propylsulfonyl)-N’-[(E)-pyridin-4-ylmethylidene]pyrrolo[2,1-a]isoquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key cellular pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1,2-bis(propylsulfonyl)-N’-[(E)-pyridin-4-ylmethylidene]pyrrolo[2,1-a]isoquinoline-3-carbohydrazide can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as:

The uniqueness of 1,2-bis(propylsulfonyl)-N’-[(E)-pyridin-4-ylmethylidene]pyrrolo[2,1-a]isoquinoline-3-carbohydrazide lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N4O5S2

Molecular Weight

526.6 g/mol

IUPAC Name

1,2-bis(propylsulfonyl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[2,1-a]isoquinoline-3-carboxamide

InChI

InChI=1S/C25H26N4O5S2/c1-3-15-35(31,32)23-21-20-8-6-5-7-19(20)11-14-29(21)22(24(23)36(33,34)16-4-2)25(30)28-27-17-18-9-12-26-13-10-18/h5-14,17H,3-4,15-16H2,1-2H3,(H,28,30)/b27-17+

InChI Key

XUVXSKLYGANBJB-WPWMEQJKSA-N

Isomeric SMILES

CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C4=CC=NC=C4

Canonical SMILES

CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.